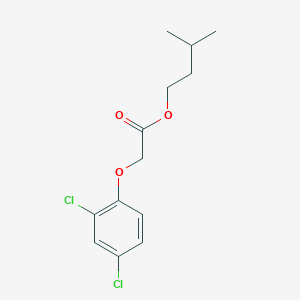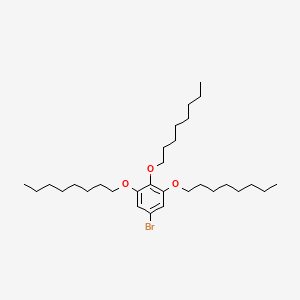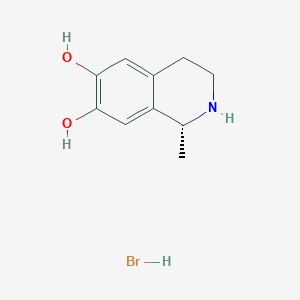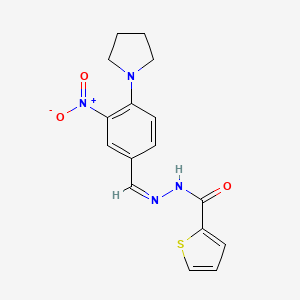
2,4-D, isopentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-D, isopentyl ester is a chemical compound that belongs to the family of phenoxy herbicides. It is an ester derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), which is widely used as a systemic herbicide for the control of broadleaf weeds. The ester form, such as isopentyl ester, is often preferred due to its enhanced efficacy and lower volatility compared to the acid form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-D, isopentyl ester typically involves the esterification of 2,4-dichlorophenoxyacetic acid with isopentyl alcohol. This reaction is catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The general reaction can be represented as follows:
2,4-Dichlorophenoxyacetic acid+Isopentyl alcoholH2SO42,4-D, isopentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,4-D, isopentyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 2,4-dichlorophenoxyacetic acid and isopentyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The ester can undergo oxidation reactions, leading to the formation of various oxidation products.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and isopentyl alcohol.
Oxidation: Various oxidized derivatives of the ester.
Substitution: Substituted esters with different functional groups.
Aplicaciones Científicas De Investigación
2,4-D, isopentyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies on plant physiology and herbicide resistance.
Medicine: Investigated for its potential effects on human health and its role in the development of herbicide-resistant crops.
Mecanismo De Acción
The mechanism of action of 2,4-D, isopentyl ester involves its absorption by plants, where it mimics the natural plant hormone auxin. This leads to uncontrolled cell division and growth, ultimately causing the death of the plant. The molecular targets include auxin receptors and signaling pathways that regulate plant growth and development .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-D, butoxyethyl ester
- 2,4-D, ethylhexyl ester
- 2,4-D, isooctyl ester
Comparison
2,4-D, isopentyl ester is unique due to its specific ester group, which influences its volatility, solubility, and efficacy. Compared to other esters like butoxyethyl and ethylhexyl esters, isopentyl ester offers a balance between efficacy and environmental stability, making it a preferred choice in certain agricultural applications .
Propiedades
Número CAS |
67821-07-2 |
|---|---|
Fórmula molecular |
C13H16Cl2O3 |
Peso molecular |
291.17 g/mol |
Nombre IUPAC |
3-methylbutyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O3/c1-9(2)5-6-17-13(16)8-18-12-4-3-10(14)7-11(12)15/h3-4,7,9H,5-6,8H2,1-2H3 |
Clave InChI |
POODQSZNUBKSCT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethoxybenzene](/img/structure/B14114516.png)
![5-Hydroxy-6-(2-hydroxynaphthalen-1-yl)-2-octyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14114525.png)


![Tetrasodium;2-[2-[carboxylatomethyl(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;tetrahydrate](/img/structure/B14114538.png)




![N'-(4-fluorophenyl)-N-[(3-hydroxy-2-benzofuran-1-yl)methylideneamino]-2-nitroethanimidamide](/img/structure/B14114556.png)


![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B14114572.png)
![3-((3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14114585.png)
